molecular formula C8H9F3N2 B2674579 4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 1248406-26-9

4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B2674579
CAS No.: 1248406-26-9
M. Wt: 190.169
InChI Key: KYBXNXSJLMCXGF-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 2-position, which is further substituted with a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where 2-chloro-4-methylpyridine is reacted with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoroethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyridine ring or the trifluoroethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trifluoroethyl)pyridin-2-amine: Lacks the methyl group at the 4-position.

    4-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a pyridine ring.

    4-methyl-N-(2,2,2-trifluoroethyl)aniline: Features an aniline ring instead of a pyridine ring.

Uniqueness

4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the combination of the trifluoroethyl group and the methyl-substituted pyridine ring. This structural arrangement can result in distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

4-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-6-2-3-12-7(4-6)13-5-8(9,10)11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBXNXSJLMCXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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